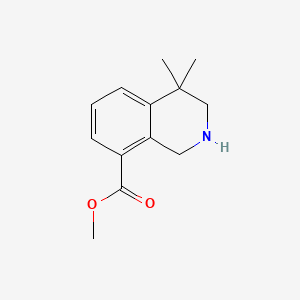

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Vue d'ensemble

Description

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester group at the 8th position and two methyl groups at the 4th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has the molecular formula and a molecular weight of approximately 219.28 g/mol. Its structure features a tetrahydroisoquinoline core with a carboxylate ester functional group, which is critical for its biological activity.

Therapeutic Applications

-

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. For instance, studies have shown that similar compounds can ameliorate symptoms of neurodegenerative diseases by modulating neurotransmitter levels and protecting against oxidative stress . this compound may share these properties due to structural similarities. -

Antidepressant Activity

Compounds in the tetrahydroisoquinoline family have been associated with antidepressant effects. They may act by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression. -

Pain Management

There is evidence suggesting that tetrahydroisoquinoline derivatives can provide relief from neuropathic pain. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to reverse diabetic neuropathic pain in animal models . this compound may exhibit similar analgesic properties.

Biochemical Mechanisms

The therapeutic effects of this compound can be attributed to several biochemical mechanisms:

- Monoamine Modulation : By influencing serotonin and dopamine levels through MAO inhibition or receptor modulation.

- Antioxidant Activity : Compounds in this class often possess free radical scavenging abilities that protect neuronal cells from oxidative damage .

- Neurotransmitter Regulation : The compound may help restore balance in neurotransmitter systems disrupted by various pathological conditions.

Table: Summary of Research Findings on Tetrahydroisoquinoline Derivatives

Mécanisme D'action

The mechanism of action of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the ester group at the 8th position.

6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: This compound has additional methoxy groups, which can affect its chemical properties and biological activities.

Uniqueness

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group at the 8th position and the two methyl groups at the 4th position make it a valuable compound for various research applications.

Activité Biologique

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (MDTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

MDTHIQ can be synthesized through various methods, including the Petasis reaction and other synthetic pathways that utilize chiral aminoacetaldehyde acetals. The synthesis often involves the formation of the tetrahydroisoquinoline scaffold, which is critical for its biological activity. The following table summarizes key synthetic routes:

| Synthetic Method | Yield | Key Steps |

|---|---|---|

| Petasis Reaction | ~67% | Involves chiral aminoacetaldehyde acetal with boronic acids and glyoxylic acid. |

| Chemoenzymatic Resolution | High yield | Utilizes racemic ethyl esters for enantiomer separation. |

| Cyclization | Varies | Hydrogenation and oxidation steps to modify the core structure. |

2. Biological Activity

MDTHIQ exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. For example, compounds related to MDTHIQ have demonstrated effective inhibition against specific cancer cell lines with IC50 values in the nanomolar range .

- Neuroprotective Effects : Research indicates that MDTHIQ analogs may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of MDTHIQ is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of methyl groups at specific positions on the isoquinoline ring enhances biological activity by improving binding affinity to target proteins .

- Chirality : Enantiomers of MDTHIQ exhibit different biological profiles; thus, stereochemistry plays a significant role in its pharmacological effects .

4. Case Studies

Several studies have focused on the biological efficacy of MDTHIQ and its derivatives:

- Antitumor Efficacy : A study evaluated the effect of MDTHIQ on HCT116 colon cancer cells, revealing significant inhibition of cell proliferation with an IC50 value of approximately 0.64 μM .

- Neuroprotective Mechanisms : In vitro studies demonstrated that MDTHIQ could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

5. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research into its synthesis and biological mechanisms will likely yield novel therapeutic agents for cancer and neurodegenerative diseases.

Propriétés

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13/h4-6,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAKCQGVRNKARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745265 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203683-50-4 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.